molecular formula C20H19N3O5 B410626 5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 333304-92-0

5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B410626
CAS No.: 333304-92-0
M. Wt: 381.4g/mol
InChI Key: KVTYHYDIPOCBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrophenols are compounds of the formula HOC6H4NO2. They are more acidic than phenol itself . They consist of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

The synthesis of nitrophenols can be achieved by nitration of aniline followed by replacement of the amino group via its diazonium derivative . Pyrazole derivatives have been synthesized and analyzed for their different properties .


Molecular Structure Analysis

The molecular structure of similar compounds like 5-(3-Nitrophenyl)oxazole-4-carboxylic acid has an average mass of 234.165 Da and a Monoisotopic mass of 234.027664 Da .


Chemical Reactions Analysis

Pyrazoles are nitrogen-containing heterocyclic compounds that have occupied a unique position in various areas, including the pharmaceutical and agrochemical industries .


Physical And Chemical Properties Analysis

Nitrophenols are yellow solids. For example, 3-nitrophenol has a melting point of 97 °C .

Scientific Research Applications

Ionization Constants and Structural Effects

The ionization constants of pyrazole carboxylic acid derivatives, including compounds similar to 5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid, have been studied to understand their chemical behavior. Research indicates that the structure and solvent can significantly affect the acidity of these compounds. Such knowledge is vital in the field of organic chemistry, especially when these compounds are used in synthesis or as intermediates in pharmaceuticals (Alkan et al., 2009).

Crystal Structural Analysis

The crystal structures of similar pyrazole compounds have been analyzed to understand their stereochemical properties. This kind of analysis is crucial for predicting how these compounds might react in different chemical reactions, such as the intramolecular Diels–Alder reaction, and their potential use in material science or drug design (Borisova et al., 2016).

Synthesis and Reactions

Extensive research has been conducted on the synthesis and reactions of pyrazole carboxylic acids, revealing various pathways to create derivatives with potential applications in medicinal chemistry and material science. Understanding the reactions and synthesis pathways of these compounds can lead to the development of new materials or drugs (Şener et al., 2002).

Corrosion Inhibition

Pyrazoline derivatives, structurally related to the compound , have been studied as corrosion inhibitors. This application is significant in the field of material science and engineering, as it can lead to the development of more durable and reliable metals for construction and manufacturing (Lgaz et al., 2018).

Mechanism of Action

The mechanism of action of nitrophenols is not specifically mentioned, but they are known to be more acidic than phenol itself .

Safety and Hazards

Nitrophenols are poisonous. Occasionally, nitrophenols contaminate the soil near former explosives or fabric factories and military plants .

Future Directions

There is an increase in interest for synthesizing these derivatives and analyzing their different properties in order to investigate possible applications of pyrazole derivatives .

Properties

IUPAC Name

5-[3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c24-19(10-5-11-20(25)26)22-18(15-8-4-9-16(12-15)23(27)28)13-17(21-22)14-6-2-1-3-7-14/h1-4,6-9,12,18H,5,10-11,13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTYHYDIPOCBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.